molecular formula C16H14F4N4O3 B4377424 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B4377424
M. Wt: 386.30 g/mol
InChI Key: POXNCAGTLYKITG-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone is a complex organic compound featuring difluoromethyl groups and a pyrazole core

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O3/c1-27-9-4-2-3-8(5-9)10-6-11(22-21-10)14(25)24-16(26,15(19)20)7-12(23-24)13(17)18/h2-6,13,15,26H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXNCAGTLYKITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of heterocycles via a radical process, which has been shown to be effective in functionalizing diverse fluorine-containing heterocycles . This method involves the use of difluoromethyl radicals generated under specific conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole core can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and achieving desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of difluoromethyl groups and a pyrazole core, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 2
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

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